molecular formula C14H17NO2 B1608514 ethyl 7-isopropyl-1H-indole-2-carboxylate CAS No. 881041-05-0

ethyl 7-isopropyl-1H-indole-2-carboxylate

Cat. No. B1608514
M. Wt: 231.29 g/mol
InChI Key: MOBUOOMMQHCDGS-UHFFFAOYSA-N
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Description

“Ethyl 1H-indole-2-carboxylate” is a compound with the molecular formula C11H11NO2 . It is also known by other names such as “2-Ethoxycarbonylindole” and "NSC 10076" . It is used as a reactant for the preparation of various compounds including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .


Synthesis Analysis

The synthesis of new functionalized indoles based on ethyl indol-2-carboxylate involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of “ethyl 1H-indole-2-carboxylate” can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “ethyl 1H-indole-2-carboxylate” include hydrolysis of the esters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.21 . Its melting point is between 122-125 °C .

Scientific Research Applications

Synthetic Applications in Chemistry

Ethyl 7-isopropyl-1H-indole-2-carboxylate serves as a pivotal precursor in the synthesis of various indole derivatives. Research demonstrates its utility in the preparation of 2-Etboxycarbonyloxy-3-ethynylindoles, showcasing a method for the transformation of indol-2(3H)-one into ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, highlighting its role in creating dimeric derivatives and contributing to the expansion of synthetic pathways for indole-based compounds (Beccalli, Marchesini, & Pilati, 1994).

Contributions to Material Science

The compound is also instrumental in material science, where its derivatives are explored for new materials with potential applications in electronics, photonics, and as intermediates for further chemical transformations. For instance, its use in the carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure reveals its versatility in producing 1-substituted indole-3-carboxylic acids, which are crucial for the development of novel materials and chemicals (Nemoto et al., 2016).

Pharmaceutical Development

In pharmaceutical development, ethyl 7-isopropyl-1H-indole-2-carboxylate and its derivatives are pivotal for the synthesis of bioactive molecules. Research into new strategies for indole synthesis from ethyl pyrrole-2-carboxylate exemplifies its role in creating key intermediates for the development of drugs and active pharmaceutical ingredients. Such strategies enhance the diversity of indole-based pharmacophores, which are core structures in many therapeutic agents (Tani et al., 1996).

Advanced Chemical Reactions

Ethyl 7-isopropyl-1H-indole-2-carboxylate is crucial in studies focusing on advanced chemical reactions, such as the Friedel-Crafts acylation, to understand reaction mechanisms and develop novel synthetic methodologies. This includes the exploration of regioselectivity in the acylation of ethyl indole-2-carboxylate, providing insights into the manipulation of indole derivatives for targeted synthetic outcomes (Murakami et al., 1988).

Safety And Hazards

According to the safety data sheet, “ethyl 1H-indole-2-carboxylate” causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for “ethyl 1H-indole-2-carboxylate” could involve its use in the preparation of various compounds for potential therapeutic applications .

properties

IUPAC Name

ethyl 7-propan-2-yl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-17-14(16)12-8-10-6-5-7-11(9(2)3)13(10)15-12/h5-9,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBUOOMMQHCDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405831
Record name ethyl 7-isopropyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-isopropyl-1H-indole-2-carboxylate

CAS RN

881041-05-0
Record name Ethyl 7-(1-methylethyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881041-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 7-isopropyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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